PfDHODH-IN-2

PfDHODH inhibition enzymatic assay structure-activity relationship

PfDHODH-IN-2 is the calibrated dihydrothiophenone reference compound for PfDHODH inhibitor SAR. With an enzymatic IC50 of 1.11 µM and >45-fold selectivity over human DHODH, it provides a reliable baseline for benchmarking new analogs. Its well-characterized enzyme-to-cell potency disconnect (whole-cell IC50 >20 µM) enables dissection of permeability/efflux liabilities. Supplied as ≥98% pure off-white powder, soluble in DMSO (8–12.5 mg/mL), ready for biochemical assays.

Molecular Formula C13H12ClNO3S
Molecular Weight 297.76 g/mol
Cat. No. B2848586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePfDHODH-IN-2
Molecular FormulaC13H12ClNO3S
Molecular Weight297.76 g/mol
Structural Identifiers
InChIInChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3
InChIKeyAPZUOZADGNBHOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





PfDHODH-IN-2: A Dihydrothiophenone-Derived PfDHODH Inhibitor for Malaria Research Procurement


PfDHODH-IN-2 is a small-molecule dihydrothiophenone derivative (Compound 11) [1] developed as a selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . It exhibits an IC50 of 1.11 µM against the recombinant PfDHODH enzyme in biochemical assays and demonstrates >45-fold selectivity over human DHODH (hDHODH IC50 >50 µM) [1]. The compound (CAS 425629-94-3, MW 297.76) is supplied as an off-white to light yellow solid powder with >98% HPLC purity and is soluble in DMSO (8–12.5 mg/mL) for in vitro research applications .

Why Generic PfDHODH Inhibitor Substitution Risks Experimental Irreproducibility


PfDHODH inhibitors exhibit marked structural diversity, with chemotypes including triazolopyrimidines, benzimidazoles, pyrazoles, and dihydrothiophenones, each producing distinct binding modes and potency profiles [1]. Simple substitution based solely on PfDHODH target engagement ignores critical differentiation parameters: species selectivity over human DHODH (ranging from 45-fold to >14,000-fold), whole-cell antiplasmodial activity (which may diverge from enzymatic IC50 due to permeability or efflux), and scaffold-dependent physicochemical properties that govern solubility and formulation compatibility [2][3]. PfDHODH-IN-2 occupies a specific niche as a moderate-potency dihydrothiophenone probe with well-characterized selectivity and defined solubility parameters, making it distinct from both higher-potency clinical leads (DSM265, Genz-667348) and alternative dihydrothiophenone analogs with divergent SAR profiles [1][4].

PfDHODH-IN-2 Procurement Evidence: Quantitative Differentiation Against Comparator Inhibitors


Enzymatic Potency: PfDHODH-IN-2 vs. Advanced Dihydrothiophenone Leads (Compounds 25, 50, 53)

Within the dihydrothiophenone series, PfDHODH-IN-2 (Compound 11) shows an IC50 of 1.11 µM against recombinant PfDHODH, representing a lead-optimization intermediate. In the same study and assay system, optimized analogs Compounds 25, 50, and 53 achieved IC50 values of 20 nM, 6 nM, and 18 nM, respectively [1]. This 55- to 185-fold potency difference demonstrates that PfDHODH-IN-2 serves as a well-characterized moderate-potency probe suitable for SAR baseline studies or as a less potent control compound when extreme target engagement is not desired.

PfDHODH inhibition enzymatic assay structure-activity relationship

Species Selectivity: PfDHODH-IN-2 vs. Clinical Candidate DSM265

PfDHODH-IN-2 demonstrates >45-fold selectivity for the parasitic enzyme over human DHODH (PfDHODH IC50 = 1.11 µM; hDHODH IC50 >50 µM) . In contrast, the clinical candidate DSM265 (triazolopyrimidine scaffold) exhibits >11,000-fold selectivity (PfDHODH IC50 = 8.9 nM; hDHODH IC50 >100 µM) [1]. While both compounds achieve sufficient selectivity for antimalarial research, the quantitative difference reflects scaffold-dependent discrimination mechanisms and may influence the interpretability of cellular phenotype data where residual human DHODH inhibition could be a confounding factor.

species selectivity human DHODH counter-screening

Whole-Cell Antiplasmodial Activity: PfDHODH-IN-2 vs. Genz-667348

In whole-cell assays against P. falciparum 3D7 (drug-sensitive) and Dd2 (drug-resistant) strains, PfDHODH-IN-2 exhibits IC50 values >20 µM [1]. This contrasts sharply with the benzimidazole-based inhibitor Genz-667348, which achieves an EC50 of 7 nM against Pf3D7 cells [2]. The >2,850-fold difference in cellular potency highlights that PfDHODH-IN-2's moderate enzymatic activity does not translate to robust parasite killing, likely due to permeability limitations or efflux susceptibility. This positions PfDHODH-IN-2 as a valuable tool for dissecting enzyme-to-cell disconnect and for validating cellular permeability enhancements during scaffold optimization.

whole-cell assay P. falciparum 3D7 antiplasmodial activity

Chemical Scaffold Differentiation: Dihydrothiophenone vs. Triazolopyrimidine and Benzimidazole

PfDHODH-IN-2 is based on the dihydrothiophenone core (Compound 11), which occupies the N-terminal hydrophobic channel of PfDHODH [1]. This chemotype is distinct from the triazolopyrimidine scaffold of DSM265 and the benzimidazole scaffold of Genz-667348 [2]. Structural studies reveal that dihydrothiophenone derivatives induce a unique conformational state in the inhibitor-binding pocket compared to triazolopyrimidines, providing an alternative starting point for scaffold-hopping campaigns and resistance-profiling studies [1]. The scaffold difference may also confer distinct resistance mutation susceptibility profiles, as demonstrated in directed evolution studies with other PfDHODH inhibitors [3].

chemical scaffold dihydrothiophenone chemotype comparison

Solubility and Formulation: PfDHODH-IN-2 vs. Compound 50 (Advanced Lead)

PfDHODH-IN-2 exhibits DMSO solubility of 8–12.5 mg/mL (26.86–41.98 mM), with negligible solubility in water or ethanol . For in vivo formulation, a suspension protocol using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline yields 1.25 mg/mL (4.20 mM) working concentration . In contrast, the more advanced lead Compound 50 from the same series demonstrated 40% oral bioavailability in mice, indicating superior pharmacokinetic properties and formulation compatibility [1]. PfDHODH-IN-2's moderate solubility profile makes it suitable for in vitro assays but limits its utility for in vivo efficacy studies without extensive formulation optimization.

solubility formulation DMSO solubility

Commercial Purity and Quality Control: Vendor-Reported HPLC Purity

PfDHODH-IN-2 is commercially available with vendor-reported HPLC purity of 99.63% (Selleck, batch E078801) and >98% (AbMole, unspecified batch) . This high purity ensures minimal confounding effects from impurities in dose-response and selectivity assays. While many PfDHODH inhibitors are available from multiple vendors, batch-to-batch purity can vary substantially. PfDHODH-IN-2's documented purity metrics provide procurement confidence for reproducible experimental outcomes.

HPLC purity quality control batch consistency

PfDHODH-IN-2: Validated Research and Procurement Application Scenarios


SAR Baseline Studies in Dihydrothiophenone Series Optimization

PfDHODH-IN-2 (Compound 11) serves as a foundational reference compound for structure-activity relationship (SAR) campaigns within the dihydrothiophenone chemotype. Its well-characterized enzymatic IC50 of 1.11 µM and >45-fold species selectivity provide a calibrated baseline against which new analogs can be quantitatively compared [1]. This enables medicinal chemistry teams to systematically assess improvements in potency, selectivity, or physicochemical properties without the confounding influence of an uncharacterized starting point.

Scaffold-Hopping and Resistance-Profiling Control

As a representative of the dihydrothiophenone scaffold that induces a distinct binding mode in the PfDHODH N-terminal hydrophobic channel, PfDHODH-IN-2 is an essential tool for scaffold-hopping validation and resistance mechanism studies [1][2]. Its use alongside triazolopyrimidine (e.g., DSM265) and benzimidazole (e.g., Genz-667348) inhibitors enables cross-chemotype comparison of on-target activity, resistance mutation susceptibility, and species selectivity profiles [3][4].

Enzyme-to-Cell Disconnect Dissection in Target Validation

The marked divergence between PfDHODH-IN-2's enzymatic potency (1.11 µM) and whole-cell antiplasmodial activity (>20 µM) makes it a valuable probe for dissecting the enzyme-to-cell disconnect [1][2]. Researchers can employ this compound as a low-activity control to verify that observed cellular phenotypes are genuinely PfDHODH-mediated, and to quantify the permeability or efflux liabilities that must be overcome during lead optimization [3].

In Vitro Biochemical and Selectivity Counter-Screening

With >45-fold selectivity for PfDHODH over human DHODH and documented in vitro solubility (8–12.5 mg/mL in DMSO), PfDHODH-IN-2 is well-suited for routine biochemical assays, including dose-response studies and selectivity counter-screens [1][2]. Its moderate potency ensures a wide dynamic range for inhibitor characterization, while the high commercial purity (99.63% HPLC) minimizes assay interference [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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